molecular formula C22H25Cl2N7O B1150419 2-[[5-chloro-2-(4-piperazin-1-ylanilino)pyrimidin-4-yl]amino]-N-methylbenzamide;hydrochloride

2-[[5-chloro-2-(4-piperazin-1-ylanilino)pyrimidin-4-yl]amino]-N-methylbenzamide;hydrochloride

Cat. No.: B1150419
M. Wt: 474.4 g/mol
InChI Key: YAPUQOBTRMFPST-UHFFFAOYSA-N
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Description

CTX-0294885 (hydrochloride) is a broad-spectrum kinase inhibitor known for its ability to capture a wide range of kinases from various cell types. It has been extensively used in proteomics and kinome profiling experiments due to its high affinity for multiple kinase families, including the AKT family .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CTX-0294885 (hydrochloride) involves multiple steps, starting with the preparation of the core pyrimidine structure. The key steps include:

    Formation of the pyrimidine core: This is typically achieved through a condensation reaction between appropriate amines and aldehydes under controlled conditions.

    Chlorination: Introduction of the chlorine atom at the desired position on the pyrimidine ring.

    Amination: Coupling of the pyrimidine core with aniline derivatives to form the final product.

Industrial Production Methods

Industrial production of CTX-0294885 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The final product is often purified using crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

CTX-0294885 (hydrochloride) undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorine atom on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

CTX-0294885 (hydrochloride) has a wide range of scientific research applications:

    Chemistry: Used as a tool for studying kinase signaling pathways and for kinome profiling.

    Biology: Helps in understanding cellular signaling mechanisms by capturing a broad spectrum of kinases.

    Medicine: Potential therapeutic applications in diseases like cancer, inflammation, and diabetes due to its kinase inhibitory properties.

    Industry: Utilized in the development of kinase inhibitors and other therapeutic agents .

Mechanism of Action

CTX-0294885 (hydrochloride) exerts its effects by inhibiting a broad range of kinases. It binds to the ATP-binding site of kinases, thereby preventing their activation and subsequent signaling. This inhibition affects various cellular pathways, including those involved in cell proliferation, survival, and metabolism. The compound has shown high affinity for kinases such as FAK, FLT3, JAK2, JAK3, Src, Aurora kinase A, and VEGF receptor 3 .

Comparison with Similar Compounds

CTX-0294885 (hydrochloride) is unique due to its broad-spectrum kinase inhibitory activity. Similar compounds include:

    Staurosporine: A potent kinase inhibitor but with less selectivity.

    Dasatinib: Inhibits multiple kinases but with a different spectrum of activity.

    Sunitinib: Targets various receptor tyrosine kinases but has different clinical applications.

CTX-0294885 (hydrochloride) stands out due to its ability to capture a wide range of kinases, making it a powerful tool for kinome profiling and therapeutic research .

Properties

Molecular Formula

C22H25Cl2N7O

Molecular Weight

474.4 g/mol

IUPAC Name

2-[[5-chloro-2-(4-piperazin-1-ylanilino)pyrimidin-4-yl]amino]-N-methylbenzamide;hydrochloride

InChI

InChI=1S/C22H24ClN7O.ClH/c1-24-21(31)17-4-2-3-5-19(17)28-20-18(23)14-26-22(29-20)27-15-6-8-16(9-7-15)30-12-10-25-11-13-30;/h2-9,14,25H,10-13H2,1H3,(H,24,31)(H2,26,27,28,29);1H

InChI Key

YAPUQOBTRMFPST-UHFFFAOYSA-N

SMILES

CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CC=C(C=C3)N4CCNCC4.Cl

Canonical SMILES

CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CC=C(C=C3)N4CCNCC4.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[[5-chloro-2-(4-piperazin-1-ylanilino)pyrimidin-4-yl]amino]-N-methylbenzamide;hydrochloride
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2-[[5-chloro-2-(4-piperazin-1-ylanilino)pyrimidin-4-yl]amino]-N-methylbenzamide;hydrochloride
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2-[[5-chloro-2-(4-piperazin-1-ylanilino)pyrimidin-4-yl]amino]-N-methylbenzamide;hydrochloride
Reactant of Route 4
2-[[5-chloro-2-(4-piperazin-1-ylanilino)pyrimidin-4-yl]amino]-N-methylbenzamide;hydrochloride
Reactant of Route 5
2-[[5-chloro-2-(4-piperazin-1-ylanilino)pyrimidin-4-yl]amino]-N-methylbenzamide;hydrochloride
Reactant of Route 6
Reactant of Route 6
2-[[5-chloro-2-(4-piperazin-1-ylanilino)pyrimidin-4-yl]amino]-N-methylbenzamide;hydrochloride

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